

# An In-depth Technical Guide to the Pharmacology of AZ4800

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## Compound of Interest

Compound Name: AZ4800

Cat. No.: B605731

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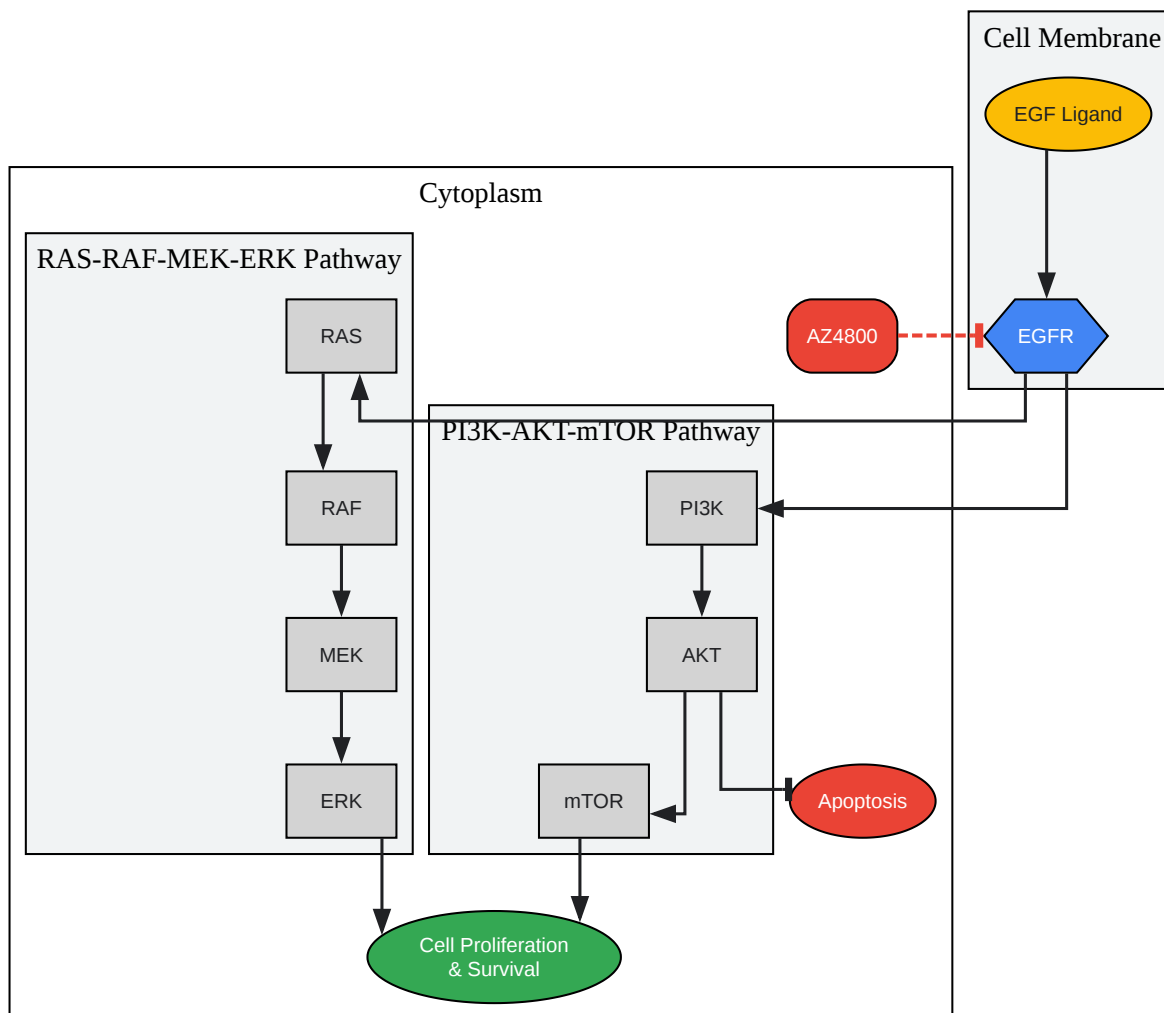
This document provides a comprehensive overview of the preclinical pharmacology of **AZ4800**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

## Introduction

**AZ4800** is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI) designed to target specific activating mutations within the EGFR gene, which are prevalent in a significant subset of non-small cell lung cancers (NSCLC). This guide details the mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and key experimental data supporting the preclinical development of **AZ4800**.

## Mechanism of Action

**AZ4800** functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. Its high affinity and selectivity are attributed to its covalent binding to a cysteine residue (C797) in the active site of the receptor, leading to irreversible inhibition of EGFR autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades critical for tumor cell survival and proliferation.



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Caption: EGFR signaling cascade and the inhibitory action of **AZ4800**.

## Pharmacodynamic Profile

The pharmacodynamic effects of **AZ4800** have been characterized through a series of in vitro and in vivo studies.

The potency of **AZ4800** was assessed against a panel of NSCLC cell lines harboring various EGFR mutations. Cellular proliferation was measured using a standard MTS assay following 72 hours of continuous drug exposure.

Cell Line	EGFR Status	IC50 (nM) [95% CI]
PC-9	Exon 19 Deletion	8.5 [7.2 - 9.8]
H1975	L858R, T790M	12.3 [10.5 - 14.1]
A549	Wild-Type	> 10,000
HCC827	Exon 19 Deletion	9.1 [8.0 - 10.2]

The anti-tumor efficacy of **AZ4800** was evaluated in a patient-derived xenograft (PDX) model established from an NSCLC patient with an EGFR exon 19 deletion.

Treatment Group	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
AZ4800	10	45
AZ4800	25	88
Standard of Care TKI	50	75

## Pharmacokinetic Properties

The pharmacokinetic profile of **AZ4800** was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Parameter	IV (1 mg/kg)	PO (10 mg/kg)
T <sub>1/2</sub> (h)	4.8	6.2
C <sub>max</sub> (ng/mL)	250	450
AUC (0-inf) (ng·h/mL)	850	2100
Clearance (mL/min/kg)	19.6	-
Volume of Distribution (L/kg)	3.5	-
Oral Bioavailability (%)	-	75

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

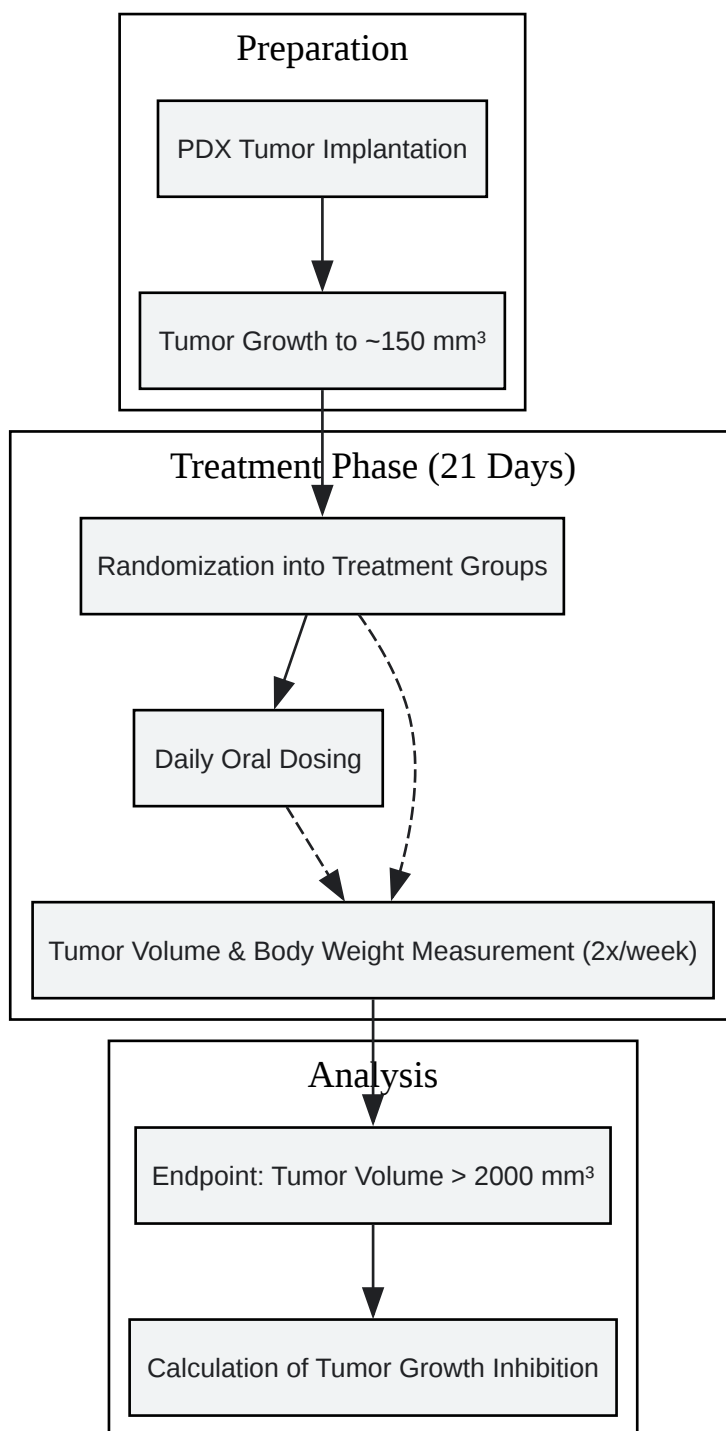


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Caption: Workflow for determining the in vitro potency of **AZ4800**.

- **Cell Culture:** NSCLC cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Assay Procedure:** Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of **AZ4800**.
- **Data Acquisition:** After 72 hours of incubation, cell viability was assessed using the CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance was measured at 490 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism

software.



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Caption: Logical progression of the in vivo xenograft study.

- **Animal Models:** All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.
- **Tumor Implantation:** Patient-derived NSCLC tumor fragments harboring an EGFR exon 19 deletion were subcutaneously implanted into the right flank of each mouse.
- **Treatment:** When tumors reached an average volume of 150-200 mm<sup>3</sup>, mice were randomized into treatment groups (n=8 per group). **AZ4800** was administered orally once daily for 21 consecutive days.
- **Efficacy Evaluation:** Tumor volumes were measured twice weekly using digital calipers and calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ . Body weights were monitored as a measure of general toxicity.
- **Statistical Analysis:** Tumor growth inhibition (TGI) was calculated at the end of the study. Statistical significance between treatment groups was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

## Conclusion

**AZ4800** demonstrates potent and selective inhibition of EGFR with activating mutations, leading to significant anti-tumor activity in preclinical models of NSCLC. Its favorable pharmacokinetic profile supports further clinical investigation as a promising therapeutic agent for patients with EGFR-mutant lung cancer.

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